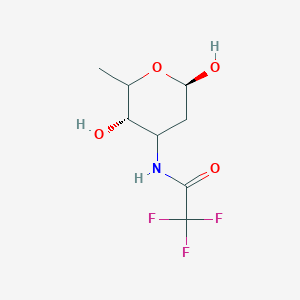

N-(三氟乙酰胺基)道诺莎明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several methodologies for the synthesis of N-(Trifluoroacetamido)daunosamine have been developed. Notably, Nagumo et al. (1995) formally synthesized N-Trifluoroacetyl-L-daunosamine from methyl sorbate based on enzymatic chiral induction and diastereoselective addition reactions (Nagumo et al., 1995). Pelyvás et al. (1986) described a simple and efficient route to synthesize N-trifluoroacetyl-L-daunosamine and its analogs, showcasing the versatility in synthetic approaches (Pelyvás et al., 1986).

科学研究应用

从手性前体合成:N-三氟乙酰基-L-阿可萨明和 N-三氟乙酰基-L-道诺莎明是从手性前体山梨酸甲酯合成的,基于酶促手性诱导和非对映选择性加成反应 (Nagumo,Umezawa,Akiyama,& Akita,1995)。

衍生物合成:已经对 N-(三氟乙酰胺基)道诺莎明的衍生物进行了合成研究,例如 (S)-2-氟-L-道诺莎明和 (S)-2-氟-D-瑞斯托莎明,从 2-氨基-2-脱氧-D-葡萄糖开始 (Baer & Jaworska-Sobiesiak,1985)。

合成途径:已经探索了用于生产 N-(三氟乙酰胺基)道诺莎明衍生物的各种合成途径,例如甲基 3-三氟乙酰胺基-2,3-二脱氧-α-L-李可糖己吡喃糖苷 (Daley,Roger,& Monneret,1997)。

高效合成路线:研究描述了合成 N-(三氟乙酰胺基)道诺莎明及其类似物的简单而有效的方法,突出了立体选择性还原和三氟乙酰化的重要性 (Pelyvás,Hasegawa,& Whistler,1986)。

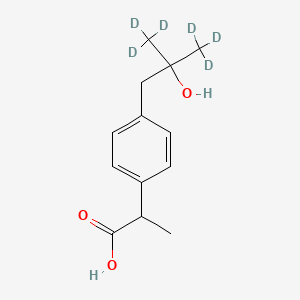

在药物嵌入中的应用:研究表明,N-(三氟乙酰基)多柔比星(一种含有道诺莎明的多柔比星衍生物)可以与 DNA 插层,表明在抗肿瘤药物开发中的潜在应用 (Agudelo,Bourassa,Bérubé,& Tajmir-Riahi,2014)。

抗肿瘤活性:道诺莎明衍生物已被合成并评估其抗肿瘤活性,强调了道诺莎明在蒽环类抗生素开发中的作用 (Horton,Priebe,Sznaidman,& Varela,1993)。

在癌症治疗中的潜力:道诺霉素,一种含有道诺莎明的蒽环类抗生素,已被评估其对肿瘤疾病(特别是儿童白血病)的治疗效果 (Tan,Tasaka,Yu,Murphy,& Karnofsky,1967)。

作用机制

Target of Action

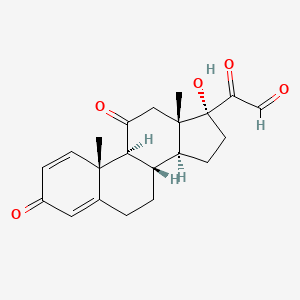

N-(Trifluoroacetamido)daunosamine is an intermediate in the production of Daunorubicin . Daunorubicin is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . The primary target of Daunorubicin is DNA, where it intercalates between base pairs, inhibiting DNA replication and transcription.

Mode of Action

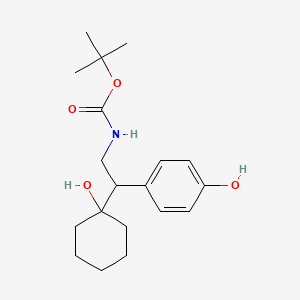

The compound’s interaction with its targets involves the trifluoroacetyl group, which is known to activate nitrogen . This activation allows for the reductive cleavage of the p-toluenesulfonyl group with samarium diiodide . The resulting changes include the unmasking of primary N-(p-toluenesulfonyl) amides .

Pharmacokinetics

It is metabolized in the liver and excreted in bile and urine .

Result of Action

The molecular and cellular effects of N-(Trifluoroacetamido)daunosamine’s action are the inhibition of DNA replication and transcription, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells, making it a useful compound in the treatment of leukemia .

属性

IUPAC Name |

N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3?,4?,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSJJWJDPYHURS-SXEFJBAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trifluoroacetamido)daunosamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)